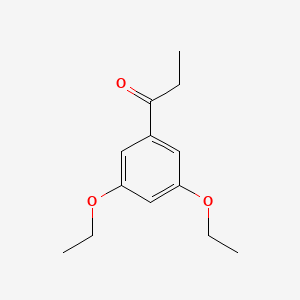![molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1](/img/structure/B14066322.png)
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C8H13ClO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the context of its use:
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Similar in structure but lacks the butan-2-one moiety.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Contains a thiazole ring instead of a dioxolan ring.
4-[4-(Chloromethyl)-5-methyl-1,3-oxazol-2-yl]phenyl methyl ether: Contains an oxazole ring and a phenyl group.
Uniqueness
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolan ring and a butan-2-one moiety, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
101156-12-1 |
|---|---|
Fórmula molecular |
C9H15ClO3 |
Peso molecular |
206.66 g/mol |
Nombre IUPAC |
4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one |
InChI |
InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3 |
Clave InChI |
HFEUWGGKOPVURR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1(OCC(O1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



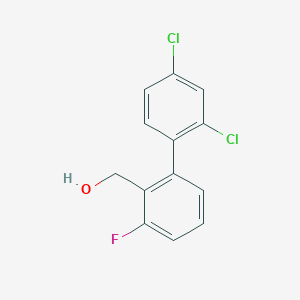
![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)

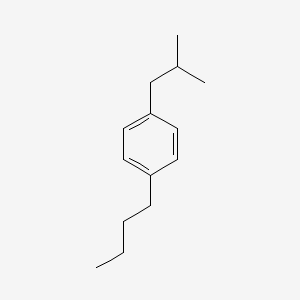
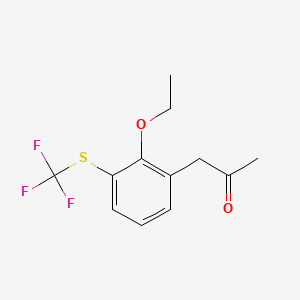

![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
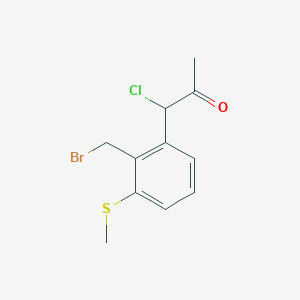

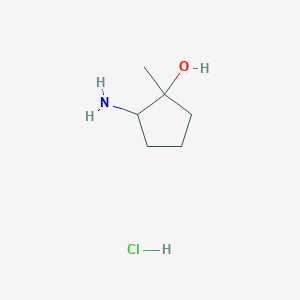
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
